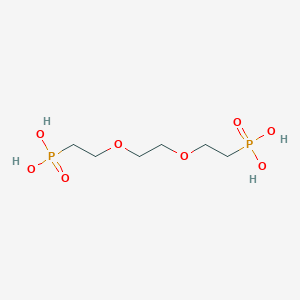

PEG2-bis(phosphonic acid)

Description

Properties

IUPAC Name |

2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYMNIPZKITWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCP(=O)(O)O)OCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of PEG2-bis(phosphonic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG2-bis(phosphonic acid), systematically named [1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis(phosphonic acid), is a hydrophilic linker molecule of significant interest in the fields of drug delivery, diagnostics, and materials science. Its structure combines a short polyethylene (B3416737) glycol (PEG) chain with two terminal phosphonic acid groups. The PEG moiety imparts aqueous solubility and biocompatibility, while the phosphonic acid groups serve as strong chelating agents for metal ions and exhibit high affinity for bone mineral (hydroxyapatite). This unique combination of properties makes PEG2-bis(phosphonic acid) a valuable building block for the development of targeted drug delivery systems, particularly for bone-related diseases, as well as for the surface functionalization of nanoparticles and other materials.

This technical guide provides a comprehensive overview of the synthesis and characterization of PEG2-bis(phosphonic acid), including detailed experimental protocols, tabulated analytical data, and visual representations of key processes to support researchers in their scientific endeavors.

Synthesis of PEG2-bis(phosphonic acid)

The synthesis of PEG2-bis(phosphonic acid) can be approached through various synthetic strategies. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found in peer-reviewed literature, its synthesis can be inferred from established methods for preparing bisphosphonates and PEGylated compounds. Two plausible synthetic routes are outlined below.

Method 1: From a PEGylated Dicarboxylic Acid

This common method for synthesizing bisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorous acid and a phosphorus halide, followed by hydrolysis.[1] The starting material for PEG2-bis(phosphonic acid) would be 3,6-dioxaoctanedioic acid.

Reaction Scheme:

Caption: Synthesis of PEG2-bis(phosphonic acid) from a dicarboxylic acid precursor.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3,6-dioxaoctanedioic acid and a suitable solvent (e.g., methanesulfonic acid or chlorobenzene).

-

Addition of Phosphorus Reagents: Cool the mixture in an ice bath. Slowly add a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (B1173362) (PCl₃) dropwise to the stirred solution. The molar ratio of the dicarboxylic acid to phosphorous acid and phosphorus trichloride is typically optimized for each specific reaction but is often in the range of 1:2:2 to 1:3:3.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-100 °C. The reaction is typically monitored by ³¹P NMR spectroscopy until the starting materials are consumed.

-

Hydrolysis: Cool the reaction mixture to room temperature and then carefully quench it by slowly adding it to ice-water. This step hydrolyzes the phosphorus intermediates to the final phosphonic acid groups.

-

Purification: The crude product is then purified. This may involve pH adjustment to precipitate the product, followed by filtration, washing with water and/or organic solvents, and drying under vacuum. Further purification can be achieved by recrystallization or chromatography if necessary.

Method 2: Using Tris(trimethylsilyl) Phosphite

A milder and often higher-yielding method involves the reaction of an acid chloride with tris(trimethylsilyl) phosphite, followed by a simple methanolysis to deprotect the silyl (B83357) esters.[2]

Reaction Scheme:

Caption: Synthesis of PEG2-bis(phosphonic acid) via a silylated intermediate.

Experimental Protocol:

-

Preparation of Acid Chloride: Convert 3,6-dioxaoctanedioic acid to its corresponding diacyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene.

-

Phosphonylation: In a separate reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the freshly prepared 3,6-dioxaoctanedioyl dichloride in an anhydrous, aprotic solvent. Cool the solution in an ice bath and slowly add tris(trimethylsilyl) phosphite. The reaction is typically stirred at room temperature until completion, which can be monitored by ³¹P NMR.

-

Deprotection: After the reaction is complete, carefully add methanol to the reaction mixture. This will cleave the trimethylsilyl (B98337) (TMS) ether bonds, yielding the final PEG2-bis(phosphonic acid).

-

Work-up and Purification: The solvent and volatile byproducts are removed under reduced pressure. The resulting crude product can be purified by precipitation, washing with appropriate solvents, and drying under vacuum.

Characterization of PEG2-bis(phosphonic acid)

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PEG2-bis(phosphonic acid). The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 116604-42-3 | [3] |

| Molecular Formula | C₆H₁₆O₈P₂ | [3] |

| Molecular Weight | 278.13 g/mol | [3][4] |

| Appearance | White to off-white solid | BroadPharm |

| Purity | ≥98% | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of PEG2-bis(phosphonic acid). Both ¹H NMR and ³¹P NMR are crucial for confirming the structure. While specific spectral data for this exact compound is not publicly available, expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds. A commercial supplier, BroadPharm, indicates the availability of NMR data for their product (BP-21701), though the spectra are not directly provided on their public website.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the ethylene (B1197577) glycol backbone protons. The protons on the carbons adjacent to the phosphonic acid groups will be split by the phosphorus nuclei, resulting in characteristic multiplets.

-

Expected Chemical Shifts (δ, ppm):

-

-O-CH₂-CH₂-O- (central ethylene unit): ~3.7 ppm (singlet or narrow multiplet)

-

-O-CH₂-CH₂-P: ~3.8 - 4.2 ppm (multiplet, coupled to phosphorus)

-

-CH₂-P: ~2.0 - 2.5 ppm (multiplet, coupled to phosphorus)

-

³¹P NMR Spectroscopy

The ³¹P NMR spectrum provides direct information about the phosphorus environment. For PEG2-bis(phosphonic acid), a single signal is expected, as the two phosphonic acid groups are chemically equivalent.

-

Expected Chemical Shift (δ, ppm):

-

The chemical shift for alkyl phosphonic acids typically falls in the range of +15 to +30 ppm (relative to 85% H₃PO₄). The exact shift will depend on the solvent and pH.

-

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified PEG2-bis(phosphonic acid) in a suitable deuterated solvent (e.g., D₂O, CD₃OD). D₂O is often preferred due to the high polarity of the analyte.

-

Data Acquisition: Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ³¹P NMR, proton decoupling is typically employed to simplify the spectrum to a single peak.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to confirm the proton ratios. Determine the chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule.

Expected m/z Values:

-

[M-H]⁻ (Negative Ion Mode): 277.03

-

[M+H]⁺ (Positive Ion Mode): 279.04

-

[M+Na]⁺ (Positive Ion Mode): 301.02

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of PEG2-bis(phosphonic acid) in a suitable solvent compatible with ESI-MS, such as a mixture of water and methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any common adducts (e.g., sodium adduct). Compare the observed m/z values with the calculated theoretical values to confirm the molecular weight.

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow for the synthesis and characterization of PEG2-bis(phosphonic acid).

Conclusion

This technical guide provides a framework for the synthesis and characterization of PEG2-bis(phosphonic acid). The outlined synthetic methods, based on established bisphosphonate chemistry, offer viable routes to this valuable linker molecule. The detailed characterization protocols using NMR and mass spectrometry are essential for verifying the successful synthesis and ensuring the purity of the final product. For researchers and professionals in drug development and materials science, a thorough understanding of these procedures is critical for the successful application of PEG2-bis(phosphonic acid) in their respective fields. It is recommended to consult specialized literature and safety data sheets for all reagents and to perform appropriate reaction optimization and characterization for any specific application.

References

An In-depth Technical Guide to PEG2-bis(phosphonic acid): Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG2-bis(phosphonic acid), identified by CAS number 116604-42-3, is a bifunctional hydrophilic linker molecule that has garnered significant interest in the fields of drug delivery and material science.[1] Its structure incorporates a short polyethylene (B3416737) glycol (PEG) chain, which imparts aqueous solubility, and two terminal phosphonic acid groups. These phosphonic acid moieties exhibit a strong affinity for calcium ions, making PEG2-bis(phosphonic acid) an excellent targeting ligand for bone tissue, which is rich in hydroxyapatite (B223615), a calcium phosphate (B84403) mineral.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of PEG2-bis(phosphonic acid), with a focus on its role in the development of targeted therapeutics.

Chemical Structure and Properties

The chemical structure of PEG2-bis(phosphonic acid) consists of a diethylene glycol backbone with a phosphonic acid group at each terminus. The systematic name for this compound is {2-[2-(2-phosphonoethoxy)ethoxy]ethyl}phosphonic acid.

Caption: Chemical structure of PEG2-bis(phosphonic acid).

Physicochemical Properties

A summary of the key physicochemical properties of PEG2-bis(phosphonic acid) is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties like pKa and solubility are not extensively reported in peer-reviewed literature. The hydrophilic PEG chain is known to enhance water solubility.[1]

| Property | Value | Reference |

| Molecular Formula | C6H16O8P2 | [1] |

| Molecular Weight | 278.13 g/mol | [1] |

| CAS Number | 116604-42-3 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Purity | ≥95% to ≥98% (commercially available) | [1][2] |

| Storage | -20°C | [1] |

| Solubility | Soluble in water and some organic solvents like DMSO. The hydrophilic PEG chain increases aqueous solubility. | [1][3] |

| pKa | Not explicitly reported for this molecule. Phosphonic acids generally have two pKa values, the first typically between 1-3 and the second between 6-8. | General knowledge |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of PEG2-bis(phosphonic acid) are not consistently published in a single source. However, by compiling information from general synthetic methods for bisphosphonates and PEGylated compounds, a representative workflow can be proposed.

Synthesis

A common and effective method for the synthesis of bisphosphonates is the reaction of a corresponding carboxylic acid with a phosphorus source, followed by hydrolysis. A plausible synthetic route for PEG2-bis(phosphonic acid) starts from tetraethylene glycol, which is first converted to a di-halogenated or di-tosylated intermediate, followed by a reaction with a phosphite (B83602) source (e.g., triethyl phosphite) in a Michaelis-Arbuzov reaction, and subsequent hydrolysis of the resulting phosphonate (B1237965) esters.

Another potential synthetic strategy involves starting with an acid chloride and reacting it with tris(trimethylsilyl) phosphite, followed by a methanolysis step. This one-pot procedure allows for the synthesis of various bisphosphonic acids under mild conditions.[4][5]

General Protocol for Hydrolysis of a Dialkyl Phosphonate Ester:

-

Dissolve the dialkyl phosphonate precursor in a suitable solvent, such as dichloromethane.

-

Add an excess of bromotrimethylsilane (B50905) (TMSBr) and stir the reaction mixture at room temperature for several hours to overnight.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Add methanol (B129727) to the residue and stir for a few hours to complete the hydrolysis.

-

Remove the methanol under reduced pressure to yield the crude phosphonic acid.

Purification

The purification of phosphonic acids can be challenging due to their polarity and potential for multiple ionization states. Common purification techniques include:

-

Crystallization: Phosphonic acids can sometimes be crystallized from water or a mixture of solvents. Conversion to a salt (e.g., sodium salt) can sometimes facilitate crystallization.[6]

-

Anion-Exchange Chromatography: This is a powerful technique for purifying phosphonic acids. The compound is loaded onto a strong anion-exchange resin, and elution is typically performed with a gradient of an acidic buffer (e.g., formic acid in water).[6]

-

Precipitation: The product can be precipitated from an aqueous solution by the addition of a miscible organic solvent like methanol or acetone.[6]

Characterization

The structure and purity of PEG2-bis(phosphonic acid) are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethylene (B1197577) glycol protons would be expected in the 3-4 ppm region. The protons on the carbons adjacent to the phosphorus atoms would likely appear as multiplets due to P-H coupling. |

| ³¹P NMR | A single peak in the proton-decoupled spectrum is expected, characteristic of the chemically equivalent phosphorus atoms. The chemical shift for bisphosphonates is typically in the range of 10-30 ppm.[7] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C6H16O8P2) should be observed. |

Applications in Drug Development

The primary application of PEG2-bis(phosphonic acid) in drug development is as a linker for targeting drugs to bone tissue. The bisphosphonate groups have a high affinity for hydroxyapatite, the main mineral component of bone.[2] This allows for the selective delivery of therapeutic agents to the skeletal system, which can increase their efficacy and reduce systemic side effects.

Bone Targeting Mechanism

The phosphonic acid groups of the linker chelate with the calcium ions on the surface of hydroxyapatite crystals in the bone matrix. This interaction anchors the drug-linker conjugate to the bone. The PEG component of the linker serves to increase the hydrophilicity of the conjugate, which can improve its pharmacokinetic profile.[8]

Caption: Workflow for bone-targeted drug delivery.

Signaling Pathways

While PEG2-bis(phosphonic acid) itself is primarily a linker and not biologically active in terms of modulating specific signaling pathways, the therapeutic agents it delivers to the bone can have profound effects. For example, bisphosphonate-containing drugs are known to inhibit osteoclast activity, which is crucial in the treatment of osteoporosis and other bone resorption disorders. The mechanism of action of nitrogen-containing bisphosphonates involves the inhibition of farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway, leading to osteoclast apoptosis.

Conclusion

PEG2-bis(phosphonic acid) is a valuable tool in the design of targeted drug delivery systems, particularly for bone-related diseases. Its hydrophilic PEG linker and bone-targeting phosphonic acid groups provide a versatile platform for conjugating a wide range of therapeutic molecules. While specific, detailed experimental data for this particular molecule can be sparse in the public domain, the general principles of bisphosphonate and PEG chemistry provide a strong foundation for its synthesis, characterization, and application. Further research and publication of detailed protocols and physicochemical properties will undoubtedly accelerate its adoption and the development of novel, bone-targeted therapies.

References

- 1. PEG2-bis(phosphonic acid), 116604-42-3 | BroadPharm [broadpharm.com]

- 2. PEG-bis(phosphonic acid) | AxisPharm [axispharm.com]

- 3. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]

- 4. BJOC - Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates [beilstein-journals.org]

- 5. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

"PEG2-bis(phosphonic acid)" molecular weight and formula

An In-depth Technical Guide to PEG2-bis(phosphonic acid)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

PEG2-bis(phosphonic acid) is a bifunctional hydrophilic linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and materials science. Its structure features a short diethylene glycol (PEG2) chain, which imparts hydrophilicity, flanked by two phosphonic acid groups. These phosphonic acid moieties exhibit a strong affinity for metal oxides and bone tissue, making this linker particularly valuable for surface modification of nanoparticles and for targeting bone-related diseases. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its key applications.

Core Molecular Data

The fundamental properties of PEG2-bis(phosphonic acid) are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆O₈P₂ | [1][2] |

| Molecular Weight | 278.13 g/mol | [1][2][3] |

| CAS Number | 116604-42-3 | [2][4] |

| Canonical SMILES | C(COCCP(=O)(O)O)OCCP(=O)(O)O | [2] |

Synthesis and Characterization

While a variety of methods exist for the synthesis of bisphosphonic acids, a common strategy involves the reaction of a corresponding carboxylic acid derivative with a phosphorus-containing reagent. Below is a representative experimental protocol adapted from methodologies for synthesizing functionalized PEG bisphosphonates.[5]

Representative Experimental Protocol: Synthesis of PEG2-bis(phosphonic acid)

This protocol describes a two-step process starting from triethylene glycol.

Step 1: Oxidation of Triethylene Glycol to 3,6-Dioxaoctanedioic Acid

-

Dissolve triethylene glycol in an appropriate solvent such as water or a mixed solvent system.

-

Add a strong oxidizing agent (e.g., Jones reagent, potassium permanganate, or nitric acid) dropwise at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude dicarboxylic acid.

-

Purify the 3,6-dioxaoctanedioic acid by recrystallization or column chromatography.

Step 2: Conversion to PEG2-bis(phosphonic acid)

-

Convert the resulting dicarboxylic acid to the corresponding diacyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF).

-

In a separate flask under an inert atmosphere (e.g., argon or nitrogen), add tris(trimethylsilyl) phosphite (B83602) to a solvent such as anhydrous DCM.

-

Slowly add the previously prepared diacyl chloride to the tris(trimethylsilyl) phosphite solution at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for several hours until the formation of the silylated bisphosphonate is complete, which can be monitored by ³¹P NMR.[5]

-

Remove the volatile components under reduced pressure.

-

Hydrolyze the resulting silylated intermediate by adding methanol (B129727) and stirring at room temperature for 24 hours to yield the final product, PEG2-bis(phosphonic acid).[5]

-

Purify the final product by washing with a non-polar solvent like diethyl ether to remove any remaining impurities.

Characterization

The structure and purity of the synthesized PEG2-bis(phosphonic acid) should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the ethylene (B1197577) glycol protons.

-

³¹P NMR: To verify the presence and chemical environment of the phosphonic acid groups. The chemical shift will be indicative of the phosphonate (B1237965) moiety.[6][7]

-

¹³C NMR: To confirm the carbon backbone of the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications in Research and Drug Development

PEG2-bis(phosphonic acid) serves as a versatile tool in several advanced applications due to its unique combination of hydrophilicity and strong binding affinity of the phosphonate groups.

Surface Modification of Nanoparticles

A primary application of PEG2-bis(phosphonic acid) is the surface functionalization of metal oxide nanoparticles (e.g., iron oxide, zirconia, titania).[5][8] The phosphonic acid groups form strong, stable bonds with the metal oxide surface.[8] This modification offers several advantages:

-

Increased Hydrophilicity and Biocompatibility: The PEG chain renders the nanoparticles water-soluble and reduces non-specific protein adsorption, which is crucial for in vivo applications.[9]

-

Improved Colloidal Stability: The hydrophilic PEG corona prevents the aggregation of nanoparticles in biological media.

-

Platform for Further Bioconjugation: The terminal groups of the PEG linker can be further modified to attach targeting ligands, imaging agents, or therapeutic molecules.

The workflow for nanoparticle surface modification is illustrated in the diagram below.

Caption: Workflow for Nanoparticle Surface Modification.

Targeted Drug Delivery

The strong affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone, makes PEG2-bis(phosphonic acid) an excellent candidate for developing bone-targeting drug delivery systems.[10] Therapeutic agents can be conjugated to this linker, and the resulting conjugate will preferentially accumulate in bone tissue. This targeted approach can enhance the therapeutic efficacy of drugs for bone diseases while minimizing systemic side effects.

Development of Imaging and Diagnostic Agents

The ability of phosphonate groups to chelate metal ions can be exploited in the development of contrast agents for medical imaging techniques such as Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET).[9] By incorporating a suitable metal ion, PEG2-bis(phosphonic acid) can serve as a scaffold for creating targeted imaging probes.

Logical Relationships in Application

The utility of PEG2-bis(phosphonic acid) stems from the distinct functions of its molecular components, leading to a logical progression in its application for creating advanced biomaterials.

Caption: Logical Flow from Properties to Applications.

References

- 1. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

- 3. Novel synthesis of bis(phosphonic acid)-steroid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG2-bis(phosphonic acid), 116604-42-3 | BroadPharm [broadpharm.com]

- 5. Modification of Amorphous Mesoporous Zirconia Nanoparticles with Bisphosphonic Acids: A Straightforward Approach for Tailoring the Surface Properties of the Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Bis(phosphonic acid)-terminated Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing polymers with terminal bis(phosphonic acid) functionalities. Bis(phosphonic acid)-terminated polymers are of significant interest in the biomedical and materials science fields due to their strong chelating properties, adhesion to inorganic surfaces, and potential for therapeutic applications. This document details the most prevalent and effective synthetic methodologies, including controlled radical polymerization and post-polymerization modification techniques. Experimental protocols for key reactions and characterization methods are provided, along with quantitative data to facilitate comparison and reproducibility.

Introduction to Bis(phosphonic acid) Polymers

Bis(phosphonic acids), geminal bisphosphonates in particular, are characterized by a P-C-P bond structure. This arrangement imparts strong chelating capabilities towards divalent metal ions and a high affinity for calcium phosphate-based materials, such as hydroxyapatite, the primary mineral component of bone. When incorporated into a polymer chain, these terminal groups bestow unique properties onto the macromolecule, making them highly valuable for applications in drug delivery, bone targeting, dental adhesives, and as anti-scaling agents.[1][2] The synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity is crucial for many of these applications, necessitating the use of controlled polymerization techniques.

Synthetic Strategies

The synthesis of bis(phosphonic acid)-terminated polymers can be broadly categorized into two main approaches:

-

Polymerization of Functional Monomers: This involves the direct polymerization of monomers that already contain a protected or unprotected bis(phosphonic acid) group. Controlled radical polymerization techniques are often employed to achieve well-defined polymer architectures.

-

Post-Polymerization Modification: This strategy involves the synthesis of a polymer with a reactive end-group, which is subsequently converted to a bis(phosphonic acid) moiety through a chemical reaction.

Controlled Radical Polymerization of Bis(phosphonate)-Functionalized Monomers

Controlled/living radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for the synthesis of well-defined polymers.[3] These techniques allow for precise control over molecular weight, polydispersity, and end-group fidelity.

RAFT polymerization is a versatile CRP technique that can be used with a wide range of monomers and reaction conditions. The synthesis of bis(phosphonic acid)-terminated polymers via RAFT typically involves the polymerization of a monomer containing a protected bis(phosphonate) ester group, followed by a deprotection step to yield the final phosphonic acid.[4]

A general workflow for this approach is illustrated below:

Caption: Workflow for RAFT synthesis of bis(phosphonic acid)-terminated polymers.

Table 1: Examples of Bis(phosphonate) Ester Polymers Synthesized by RAFT

| Monomer | CTA | Initiator | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Ethyl N,N-tetramethylbis(phosphonate)-bis(methylene) amine methacrylate | Cyanoisopropyl dithiobenzoate | AIBN | DMF | 8,000 - 24,000 | < 1.3 | [4] |

| Dimethyl(methacrylamido)dodecylphosphonate | Dithioester or Trithiocarbonate | - | - | Various | < 1.3 | [5] |

| Dimethyl(methacryloyloxy)methyl phosphonate (B1237965) | Dithioester | AIBN | DMF | 8,000 - 24,000 | - | [6] |

ATRP is another robust CRP method that utilizes a transition metal catalyst (typically copper) to control the polymerization process. Similar to RAFT, ATRP is often used to polymerize monomers with protected phosphonate ester groups.[7][8]

Caption: General workflow for ATRP synthesis of bis(phosphonic acid)-terminated polymers.

Table 2: Examples of Phosphonate-Containing Polymers Synthesized by ATRP

| Monomer | Initiator | Catalyst System | Solvent | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Diethyl (methacryloyloxy)methyl phosphonate | - | CuBr/PMDETA | Toluene | - | Narrow | [7] |

| Phosphorylcholine-substituted methacrylate | OH-terminated initiator | CuBr/2,2'-bipyridine | - | - | - | [9] |

Post-Polymerization Modification

This approach offers the advantage of using well-established polymerization techniques for common monomers, followed by a specific chemical reaction to introduce the bis(phosphonic acid) functionality at the polymer chain end.[10]

The Moedritzer-Irani and Kabachnik-Fields reactions are multicomponent reactions that can be used to synthesize α-aminophosphonates.[11][12][13] These reactions can be adapted for the functionalization of amine-terminated polymers.[14][15]

The Moedritzer-Irani reaction involves the reaction of an amine with phosphorous acid and formaldehyde (B43269).

Caption: Post-polymerization modification using the Moedritzer-Irani reaction.

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[12]

Table 3: Synthesis of Bis(phosphonic acid)amino-terminated Polymers via Moedritzer-Irani Reaction

| Polymer Backbone | Molecular Weight ( g/mol ) | PDI | Reference |

| Amino-terminated polyether | 2000 | - | [14][15] |

Experimental Protocols

RAFT Polymerization of a Phosphonate-Containing Monomer

This protocol is a general guideline based on the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1).[6]

-

Materials: Dimethyl(methacryloyloxy)methyl phosphonate (monomer), 2-cyano-2-propyl dithiobenzoate (CTA), azobisisobutyronitrile (AIBN, initiator), N,N-dimethylformamide (DMF, solvent).

-

Procedure:

-

In a Schlenk flask, dissolve the monomer, CTA, and AIBN in DMF. The molar ratio of monomer:CTA:AIBN should be carefully chosen to control the molecular weight and polymerization rate.

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

-

Purify the polymer by precipitation in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.

-

ATRP of a Phosphonate-Containing Monomer

This protocol provides a general procedure for ATRP.[3][16]

-

Materials: Phosphonate-containing monomer, ethyl α-bromoisobutyrate (initiator), Cu(I)Br (catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), anisole (B1667542) (solvent).

-

Procedure:

-

To a Schlenk flask, add the monomer, solvent, and ligand.

-

In a separate flask, add the Cu(I)Br catalyst.

-

De-gas both flasks by three freeze-pump-thaw cycles.

-

Under an inert atmosphere, transfer the monomer solution to the flask containing the catalyst.

-

Add the initiator via syringe.

-

Place the flask in a thermostatically controlled oil bath at the desired temperature.

-

After the desired time, stop the reaction by opening the flask to air and cooling.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent and dry under vacuum.

-

Post-Polymerization Modification via Moedritzer-Irani Reaction

This protocol is adapted from the synthesis of bis(phosphonic acid)amino-terminated polyethers.[14][15]

-

Materials: Amine-terminated polymer, phosphorous acid (H₃PO₃), hydrochloric acid (HCl), and formalin solution (37% formaldehyde in water).

-

Procedure:

-

In a three-necked flask equipped with a stirrer and condenser, add the amine-terminated polymer, phosphorous acid, and hydrochloric acid.

-

Heat the mixture with stirring (e.g., to 100 °C) for several hours (e.g., 5 hours).

-

Slowly add the formalin solution to the reaction mixture.

-

Continue heating and stirring for an extended period (e.g., 24 hours).

-

Cool the mixture and concentrate it under reduced pressure to obtain the crude product.

-

Purify the product as required, for example, by precipitation or dialysis.

-

Hydrolysis of Phosphonate Esters to Phosphonic Acids

The final step in many synthetic routes is the deprotection of the phosphonate ester to the phosphonic acid.[17][18]

-

Acid Hydrolysis: Refluxing the polymer in concentrated hydrochloric acid (e.g., 6 M HCl) for several hours is a common method.[17]

-

Silyl (B83357) Ester Intermediate (McKenna Reaction): A milder method involves reacting the phosphonate ester with bromotrimethylsilane (B50905) (TMSBr) to form a silyl ester intermediate, which is then solvolyzed with methanol (B129727) or water to yield the phosphonic acid.[9][19]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Used to confirm the polymer structure, determine monomer conversion during polymerization, and calculate the degree of polymerization by comparing the integrals of polymer backbone protons to those of the end-groups.[20]

-

³¹P NMR: A crucial technique for confirming the presence of phosphorus. The chemical shift will differ significantly between the phosphonate ester and the phosphonic acid, allowing for the confirmation of successful hydrolysis.[21][22]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized polymers.[23] A narrow polydispersity (typically Đ < 1.5) is indicative of a controlled polymerization process.

Table 4: GPC Data for RAFT-Synthesized PMPA Macro-CTAs

| Polymer | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |

| PMPA₂₄ | 10.1 | 1.03 | [21] |

| PMPA₃₂ | 11.1 | 1.03 | [21] |

| PMPA₄₂ | 12.6 | 1.05 | [21] |

Conclusion

The synthesis of bis(phosphonic acid)-terminated polymers can be effectively achieved through several methodologies, with controlled radical polymerization techniques like RAFT and ATRP offering excellent control over the polymer architecture. Post-polymerization modification strategies, such as the Moedritzer-Irani and Kabachnik-Fields reactions, provide alternative routes, particularly for polymers that are not readily accessible through direct polymerization of functional monomers. The choice of synthetic route will depend on the desired polymer structure, the availability of monomers and reagents, and the specific application. Careful characterization by NMR and GPC is essential to confirm the structure, molecular weight, and purity of the final bis(phosphonic acid)-terminated polymer. This guide provides the foundational knowledge and experimental frameworks for researchers to successfully synthesize these promising materials for a variety of applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of fatty phosphonic acid based polymethacrylamide by RAFT polymerization and self-assembly in solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. acikkaynak.bilecik.edu.tr [acikkaynak.bilecik.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 13. Recent Developments in Functional Polymers via the Kabachnik-Fields Reaction: The State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 18. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

An In-Depth Technical Guide to PEG2-bis(phosphonic acid) (CAS Number 116604-42-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG2-bis(phosphonic acid), registered under CAS number 116604-42-3, is a homobifunctional crosslinker that has garnered significant interest in the fields of drug delivery, biomaterials, and nanotechnology. Its structure, featuring two phosphonic acid groups linked by a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain, imparts unique properties that make it a versatile tool for surface modification and bioconjugation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of PEG2-bis(phosphonic acid), with a focus on experimental protocols and quantitative data to support researchers in its practical application.

Core Properties

PEG2-bis(phosphonic acid), also known by its systematic name 1,8-bis(phosphono)-3,6-dioxaoctane, possesses a molecular structure that combines the aqueous solubility and biocompatibility of a PEG linker with the strong binding affinity of phosphonic acid groups for metal oxides and hydroxyapatite (B223615).

Physicochemical Data

While specific experimental values for PEG2-bis(phosphonic acid) are not widely published, the following table summarizes its key calculated and supplier-provided data. It is recommended that researchers experimentally determine critical parameters such as pKa and solubility for their specific applications.

| Property | Value | Source |

| CAS Number | 116604-42-3 | N/A |

| Molecular Formula | C₆H₁₆O₈P₂ | N/A |

| Molecular Weight | 278.13 g/mol | N/A |

| Appearance | White to off-white solid | Typical Supplier Data |

| Purity | ≥95% | Typical Supplier Data |

| pKa Values | Estimated pKa1 ~2-3, pKa2 ~7-8 | General phosphonic acid behavior[1] |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Note: pKa values for phosphonic acids can vary depending on the molecular structure and experimental conditions. The provided values are estimates based on general phosphonic acid characteristics.

Synthesis

The synthesis of PEG2-bis(phosphonic acid) typically involves a two-step process: the formation of the corresponding bis(phosphonate ester) followed by hydrolysis to the bis(phosphonic acid). A common synthetic route is the Michaelis-Arbuzov reaction.[2][3][4][5]

Experimental Protocol: Synthesis of Diethyl PEG2-bis(phosphonate)

This protocol describes a general approach based on the Michaelis-Arbuzov reaction.

Materials:

-

1,8-Dichloro-3,6-dioxaoctane

-

Triethyl phosphite (B83602)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,8-dichloro-3,6-dioxaoctane (1 equivalent) and an excess of triethyl phosphite (2.5 equivalents).

-

Flush the system with an inert gas (Nitrogen or Argon).

-

Heat the reaction mixture to reflux (typically 120-140 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 24-48 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl chloride byproduct under reduced pressure.

-

The crude diethyl PEG2-bis(phosphonate) can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental Protocol: Hydrolysis to PEG2-bis(phosphonic acid)

Materials:

-

Diethyl PEG2-bis(phosphonate)

-

Concentrated Hydrochloric Acid (HCl) or Trimethylsilyl (B98337) bromide (TMSBr)

-

Methanol (B129727) (for TMSBr method)

-

Dichloromethane (B109758) (for TMSBr method, anhydrous)

Procedure (Acid Hydrolysis):

-

Dissolve the diethyl PEG2-bis(phosphonate) (1 equivalent) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by ³¹P NMR until the disappearance of the phosphonate (B1237965) ester signals.

-

Cool the reaction mixture and remove the solvent and excess HCl under reduced pressure.

-

The resulting crude PEG2-bis(phosphonic acid) can be purified by recrystallization.

Procedure (McKenna Reaction - using TMSBr):

-

Dissolve the diethyl PEG2-bis(phosphonate) (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl bromide (TMSBr) (4-5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by ³¹P NMR.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Carefully add methanol to the residue to hydrolyze the silyl (B83357) ester intermediate.

-

Remove the methanol and other volatile byproducts under reduced pressure to yield the final product.

Applications

The bifunctional nature of PEG2-bis(phosphonic acid) makes it a valuable linker in various biomedical applications.

Surface Modification of Nanoparticles

The phosphonic acid groups exhibit a high affinity for metal oxide surfaces, making PEG2-bis(phosphonic acid) an excellent agent for the surface functionalization of nanoparticles, such as iron oxide nanoparticles (IONPs) for MRI contrast agents or quantum dots for bioimaging. The PEG linker provides a hydrophilic shell, improving colloidal stability and reducing non-specific protein adsorption.

Experimental Workflow: Nanoparticle Surface Modification

Bone-Targeting Drug Delivery

The phosphonic acid moieties have a strong affinity for hydroxyapatite, the primary mineral component of bone.[6][7] This property allows for the targeted delivery of therapeutic agents to bone tissue. PEG2-bis(phosphonic acid) can be conjugated to various drugs, such as anticancer agents or anti-inflammatory drugs, to enhance their local concentration in bone, thereby increasing efficacy and reducing systemic side effects.[6][8]

Logical Relationship: Bone-Targeting Conjugate Action

Experimental Protocol: In Vitro Hydroxyapatite Binding Assay

This protocol provides a method to assess the bone-binding affinity of PEG2-bis(phosphonic acid) or its conjugates.[9][10][11]

Materials:

-

Hydroxyapatite (HA) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

PEG2-bis(phosphonic acid) solution of known concentration

-

Centrifuge

-

UV-Vis spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Prepare a stock solution of PEG2-bis(phosphonic acid) in PBS.

-

Weigh a specific amount of hydroxyapatite powder (e.g., 10 mg) into several microcentrifuge tubes.

-

Add a defined volume and concentration of the PEG2-bis(phosphonic acid) solution to each tube.

-

Incubate the tubes at 37 °C with gentle agitation for a set period (e.g., 2, 4, 8, 24 hours) to allow for binding equilibrium to be reached.

-

Centrifuge the tubes to pellet the HA powder.

-

Carefully collect the supernatant.

-

Quantify the concentration of the unbound PEG2-bis(phosphonic acid) in the supernatant using a suitable analytical method. If the molecule itself is not easily quantifiable, a fluorescently labeled version can be used.

-

Calculate the amount of bound compound by subtracting the unbound amount from the initial total amount.

-

The binding affinity can be expressed as a percentage of binding or by fitting the data to a binding isotherm model (e.g., Langmuir or Freundlich).

Conclusion

PEG2-bis(phosphonic acid) is a highly valuable bifunctional linker for researchers in drug development and materials science. Its unique combination of a hydrophilic PEG spacer and two high-affinity phosphonic acid anchoring groups enables the development of advanced drug delivery systems and functionalized nanomaterials. The experimental protocols and data presented in this guide offer a starting point for the successful application of this versatile molecule in a variety of research settings. Further investigation into its specific physicochemical properties and in vivo behavior will continue to expand its utility in creating next-generation therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Bisphosphonate conjugation for bone specific drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting therapeutics to bone by conjugation with bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural requirements for bisphosphonate binding on hydroxyapatite: NMR study of bisphosphonate partial esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]

PEG2-bis(phosphonic acid): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of PEG2-bis(phosphonic acid). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, formulation, and delivery, offering insights into the handling, storage, and application of this versatile molecule.

Introduction to PEG2-bis(phosphonic acid)

PEG2-bis(phosphonic acid) is a bifunctional linker molecule that incorporates a short polyethylene (B3416737) glycol (PEG) chain (n=2) flanked by two phosphonic acid groups. The presence of the hydrophilic PEG spacer is intended to enhance aqueous solubility, a desirable characteristic for many pharmaceutical applications.[1] The terminal phosphonic acid groups provide strong chelating properties, particularly for divalent metal ions such as calcium, making this molecule and its derivatives promising candidates for bone-targeting drug delivery systems.[2]

Molecular Structure:

Key Properties:

-

Molecular Formula: C6H16O8P2

-

Molecular Weight: 278.13 g/mol

-

CAS Number: 116604-42-3

Solubility Profile

The solubility of PEG2-bis(phosphonic acid) is governed by the interplay between the hydrophilic PEG chain and the ionizable phosphonic acid groups. While specific quantitative solubility data for this exact molecule is not extensively published, a qualitative and estimated solubility profile can be derived from the known properties of its constituent parts and related bisphosphonate compounds.

Table 1: Estimated Solubility of PEG2-bis(phosphonic acid)

| Solvent | Expected Solubility | Rationale & Remarks |

| Aqueous Media | ||

| Water | High | The hydrophilic PEG chain and the four acidic protons of the two phosphonic acid groups contribute to excellent water solubility. Solubility is expected to be pH-dependent, increasing significantly at neutral and basic pH due to deprotonation of the phosphonic acid groups. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Similar to water, high solubility is expected. The buffering capacity of PBS will maintain a pH where the phosphonic acid groups are at least partially deprotonated, enhancing solubility. |

| Acidic Buffers (e.g., Acetate Buffer, pH 4-5) | Moderate to High | Solubility may be slightly lower than in neutral or basic conditions as the phosphonic acid groups will be more protonated, reducing their polarity. |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a polar aprotic solvent capable of dissolving a wide range of polar compounds. |

| Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent that should solubilize PEG2-bis(phosphonic acid). |

| Ethanol (B145695) | Low to Moderate | As a polar protic solvent, ethanol may exhibit some solvating power, but likely less than water or DMSO. |

| Methanol | Low to Moderate | Similar to ethanol, methanol's polarity should allow for some degree of dissolution. |

| Acetonitrile | Low | Acetonitrile is less polar than the other organic solvents listed and is expected to be a poor solvent for this highly polar molecule. |

| Dichloromethane (DCM) | Very Low / Insoluble | As a non-polar solvent, DCM is not expected to dissolve the highly polar PEG2-bis(phosphonic acid). |

| Hexanes | Insoluble | A non-polar solvent that will not dissolve PEG2-bis(phosphonic acid). |

Stability Characteristics

The stability of PEG2-bis(phosphonic acid) is primarily determined by the chemical nature of the phosphonic acid groups and the ether linkages within the PEG chain. Phosphonic acids are generally considered to be chemically robust.

Table 2: Stability Profile of PEG2-bis(phosphonic acid)

| Condition | Expected Stability | Potential Degradation Pathways & Remarks |

| pH | ||

| Acidic (pH 1-3) | High | Phosphonic acids are generally stable in acidic conditions.[3] Prolonged exposure to very strong acids and high temperatures could potentially lead to hydrolysis of the ether linkages in the PEG chain, though this is generally slow. |

| Neutral (pH 6-8) | High | The molecule is expected to be highly stable at neutral pH. For in vitro studies using reconstituted solutions, it is often recommended to use them within 24 hours when stored in the refrigerator to prevent any potential microbial growth or slow degradation. |

| Basic (pH 9-12) | Moderate to High | While generally stable, strong basic conditions, especially at elevated temperatures, could potentially lead to some degradation over extended periods.[3] |

| Temperature | ||

| -20°C (as solid) | High | Recommended storage condition for long-term stability.[4] |

| 2-8°C (in aqueous solution) | Good (short-term) | Aqueous solutions are expected to be stable for at least 24 hours.[5] For longer-term storage, freezing is generally recommended, although freeze-thaw stability should be assessed. |

| Ambient Temperature (as solid) | Good | The solid material is likely stable at ambient temperature for shipping and short-term storage. |

| Elevated Temperature (>40°C) | Moderate | As with many organic molecules, prolonged exposure to high temperatures may lead to degradation. |

| Light | ||

| Ambient Light | High | The molecule does not contain significant chromophores that would suggest photosensitivity. However, as a general precaution, storage in the dark is recommended. |

| Oxidative Stress | ||

| Air | High | The molecule is not expected to be particularly sensitive to oxidation under normal atmospheric conditions. |

Experimental Protocols

The following are representative experimental protocols for assessing the solubility and stability of PEG2-bis(phosphonic acid). These are generalized methods and may require optimization for specific applications.

Protocol for Determining Aqueous Solubility

This protocol outlines a common method for determining the equilibrium solubility of a compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of PEG2-bis(phosphonic acid) to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Ensure that there is undissolved solid material at the bottom of the vial.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Alternatively, filter the solution through a 0.22 µm syringe filter to remove any particulate matter. Care should be taken to ensure the compound does not adsorb to the filter material.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with the same buffer to a concentration within the linear range of a suitable analytical method.

-

Quantify the concentration of PEG2-bis(phosphonic acid) in the diluted supernatant using an appropriate analytical technique. As bisphosphonates lack a strong chromophore, derivatization followed by HPLC with fluorescence detection, or techniques like ion chromatography or LC-MS are often employed.[6][7]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Protocol for Stability Assessment by HPLC

This protocol describes a typical approach to evaluate the stability of PEG2-bis(phosphonic acid) in solution over time.

-

Preparation of Stock Solution:

-

Prepare a stock solution of PEG2-bis(phosphonic acid) of known concentration in the desired buffer or solvent.

-

-

Incubation under Stress Conditions:

-

Aliquot the stock solution into several vials.

-

Store the vials under different conditions to be tested (e.g., different temperatures, pH values, or exposure to light).

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

If necessary, quench any ongoing reaction (e.g., by neutralizing pH or rapidly cooling).

-

-

HPLC Analysis:

-

Analyze the samples by a suitable HPLC method. Given the polar nature and lack of a UV chromophore, an ion-exchange or reversed-phase ion-pairing chromatography method coupled with a suitable detector (e.g., evaporative light scattering detector (ELSD), conductivity detector, or mass spectrometer) would be appropriate.[8][9] Derivatization to introduce a fluorescent or UV-active moiety can also be employed.

-

The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.

-

-

Data Analysis:

-

Determine the peak area of the parent PEG2-bis(phosphonic acid) at each time point.

-

Plot the percentage of the remaining parent compound as a function of time for each condition.

-

The appearance of any new peaks in the chromatogram would indicate the formation of degradation products.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the solubility and stability of PEG2-bis(phosphonic acid).

Caption: Workflow for solubility and stability testing.

Hypothetical Signaling Pathway in Drug Delivery

This diagram illustrates a conceptual signaling pathway for a bone-targeting drug conjugate utilizing a PEGylated bisphosphonate linker.

Caption: Bone-targeting drug delivery pathway.

Conclusion

PEG2-bis(phosphonic acid) is a promising bifunctional linker with favorable solubility and stability profiles for various applications in drug development and materials science. Its hydrophilic PEG spacer enhances aqueous solubility, while the robust phosphonic acid end groups provide strong binding to surfaces like hydroxyapatite, making it an excellent candidate for bone-targeting strategies. Understanding its solubility and stability is crucial for the successful design and implementation of novel therapeutic and diagnostic agents. The provided data and protocols offer a foundational guide for researchers working with this versatile molecule.

References

- 1. PEG2-bis(phosphonic acid), 116604-42-3 | BroadPharm [broadpharm.com]

- 2. PEG-bis(phosphonic acid) | AxisPharm [axispharm.com]

- 3. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG2-bis(phosphonic acid diethyl ester) - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. jfda-online.com [jfda-online.com]

- 8. An eco-friendly HPLC-UV method for the determination of risedronate in its bulk and tablet dosage form with application to content uniformity, dissolution and stability testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

Unveiling the Hydrophilic Nature of PEG2-bis(phosphonic acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of PEG2-bis(phosphonic acid), a bifunctional linker molecule increasingly utilized in surface modification, drug delivery, and biomaterial engineering. Its unique structure, combining a short polyethylene (B3416737) glycol (PEG) chain with two terminal phosphonic acid groups, imparts significant water solubility and surface-binding capabilities. This document provides a comprehensive overview of its characteristics, methods for its synthesis and analysis, and its applications where hydrophilicity is a critical determinant of performance.

Core Hydrophilic Properties of PEG2-bis(phosphonic acid)

PEG2-bis(phosphonic acid) is intrinsically a hydrophilic molecule. This property is a direct consequence of its chemical structure, which features a flexible, water-soluble diethylene glycol core and two highly polar phosphonic acid end groups. The hydrophilic PEG chain enhances the water solubility of any compound it is attached to. The phosphonic acid moieties not only contribute to its polarity but also provide strong anchoring points to a variety of metal oxide surfaces.

Quantitative Data on Hydrophilicity

While specific quantitative data for PEG2-bis(phosphonic acid) is not extensively available in public literature, we can infer its properties from closely related short-chain PEGylated bisphosphonates. The data presented below is for analogous compounds and should be considered representative of the expected hydrophilic character of PEG2-bis(phosphonic acid).

| Property | Expected Value/Range (for analogous short-chain PEG-bisphosphonates) | Significance in Hydrophilicity Assessment |

| Water Solubility | High | The presence of the PEG linker and phosphonic acid groups leads to excellent solubility in aqueous media. This is a primary advantage for its use in biological and pharmaceutical applications. |

| Partition Coefficient (LogP) | Expected to be negative | A negative LogP value indicates a preference for the aqueous phase over an organic phase (like octanol), confirming the hydrophilic nature of the molecule. |

| Contact Angle (on modified surfaces) | Low (e.g., < 70°) | Surfaces modified with PEG2-bis(phosphonic acid) are expected to exhibit low water contact angles, indicating increased surface wettability and hydrophilicity.[1] |

Synthesis and Characterization

The synthesis of PEG2-bis(phosphonic acid) can be achieved through a multi-step process, typically starting from diethylene glycol. The following is a generalized synthetic approach.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of PEG2-bis(phosphonic acid).

Experimental Protocols

Protocol 1: Synthesis of a Short-Chain PEG-bis(phosphonate) (Illustrative)

This protocol is an illustrative example for the synthesis of a related compound and can be adapted for PEG2-bis(phosphonic acid).

-

Ditosylation of Diethylene Glycol: Diethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) at 0°C to room temperature to form the ditosylated intermediate.

-

Arbuzov Reaction: The ditosylated intermediate is then reacted with a trialkyl phosphite (e.g., triethyl phosphite) at elevated temperatures (e.g., 150-170°C). This reaction proceeds via an Arbuzov rearrangement to yield the corresponding bis(diethyl phosphonate) ester.

-

Hydrolysis: The resulting bis(diethyl phosphonate) ester is hydrolyzed using a strong acid (e.g., concentrated HCl) or a silylating agent followed by alcoholysis (e.g., TMSBr followed by methanol) to yield the final PEG2-bis(phosphonic acid) product.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Protocol 2: Characterization of Hydrophilicity via Contact Angle Measurement

This protocol describes the process of evaluating the hydrophilicity of a surface modified with PEG2-bis(phosphonic acid).

-

Substrate Preparation: A suitable substrate (e.g., silicon wafer, glass slide, or a specific metal oxide surface) is cleaned thoroughly using a standard procedure (e.g., piranha solution or UV/ozone treatment) to ensure a contamination-free and hydrophilic surface.

-

Surface Modification: The cleaned substrate is immersed in a dilute solution of PEG2-bis(phosphonic acid) in an appropriate solvent (e.g., water or ethanol) for a specific duration (e.g., 1-24 hours) to allow for the formation of a self-assembled monolayer. The substrate is then rinsed with the solvent to remove any non-adsorbed molecules and dried under a stream of inert gas (e.g., nitrogen).

-

Contact Angle Measurement: The static water contact angle of the modified surface is measured using a contact angle goniometer. A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface. The angle formed between the liquid-vapor interface and the solid surface is measured.[2][3][4] A lower contact angle compared to the unmodified substrate indicates a more hydrophilic surface.[3][4]

Applications in Surface Modification and Drug Delivery

The hydrophilic and surface-binding properties of PEG2-bis(phosphonic acid) make it a valuable tool in various applications.

Surface Modification Workflow

Caption: A typical workflow for modifying a surface with PEG2-bis(phosphonic acid).

The primary application of PEG2-bis(phosphonic acid) is to confer a hydrophilic character to various surfaces.[5] This is particularly important in biomedical applications to reduce non-specific protein adsorption and improve biocompatibility.[5] The phosphonic acid groups form strong bonds with metal oxide surfaces, such as those found on nanoparticles (e.g., iron oxide, titanium dioxide) and medical implants. The PEG chains then extend from the surface, creating a hydrated layer that repels proteins and cells, thus preventing biofouling.

In drug delivery, PEG2-bis(phosphonic acid) can be used as a linker to attach therapeutic agents to nanoparticles or other carrier systems. Its hydrophilic nature can improve the solubility and stability of the drug conjugate in physiological environments. The bifunctional nature of the molecule allows for versatile conjugation strategies.

Conclusion

PEG2-bis(phosphonic acid) is a valuable molecule for imparting hydrophilic properties to a wide range of materials. Its combination of a water-soluble PEG core and strong surface-anchoring phosphonic acid groups makes it an ideal candidate for applications in biomaterial science and drug delivery where controlling surface properties and enhancing aqueous solubility are paramount. While specific quantitative data for this exact molecule remains to be fully documented in publicly accessible literature, the established properties of similar short-chain PEGylated bisphosphonates provide a strong indication of its performance. The experimental protocols and workflows described herein offer a foundational guide for researchers and professionals working with this versatile hydrophilic linker.

References

Theoretical Underpinnings of PEG2-bis(phosphonic acid) Surface Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational investigations of the surface binding mechanisms of molecules structurally analogous to PEG2-bis(phosphonic acid). While direct theoretical studies on "PEG2-bis(phosphonic acid)" are not extensively available in the current literature, a wealth of research on the surface interactions of bisphosphonates and phosphonic acids provides a strong foundation for understanding its behavior. This document synthesizes these findings, focusing on the fundamental principles governing the adsorption of the critical bis(phosphonic acid) headgroup onto relevant surfaces, such as hydroxyapatite (B223615) (the primary mineral component of bone) and various metal oxides.

The insights presented here are crucial for professionals in drug development and materials science, where the functionalization of surfaces with molecules like PEGylated bisphosphonates is key for applications ranging from targeted drug delivery to implant surface modification.

Core Concepts in Surface Binding

The interaction between a phosphonic acid-containing molecule and a surface is a complex interplay of several factors, including the nature of the surface, the structure of the molecule, and the surrounding environment. Theoretical studies, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating these interactions at the atomic level.

A central aspect of bisphosphonate binding is the coordination of the phosphonate (B1237965) groups with cations on the substrate surface. The geminal bisphosphonate moiety (P-C-P) offers a unique three-dimensional structure that facilitates strong, often multidentate, binding to calcium ions in hydroxyapatite.[1] This high affinity for bone mineral is a cornerstone of the therapeutic action of bisphosphonate drugs.[1]

Quantitative Analysis of Binding Energies

Computational studies provide quantitative estimates of the strength of interaction between the adsorbate and the surface, typically expressed as adsorption or binding energy. A more negative binding energy indicates a more stable and favorable interaction. The following table summarizes representative adsorption energies for various phosphonates on different surfaces, as calculated in the literature. It is important to note that direct comparison between different studies should be made with caution due to variations in computational methods and models.

| Molecule/Class | Surface | Computational Method | Adsorption Energy (kJ/mol) | Reference |

| Various Bisphosphonates | Hydroxyapatite (001) | DFT | Varies by side chain | [2][3] |

| Phenylphosphonic acid | Anatase TiO2 (101) | DFT | 277 | [4] |

| Nitrogen-Containing Bisphosphonates | Hydroxyapatite (001), (010), (101) | Molecular Dynamics | Varies by facet and protonation state | [5] |

Note: The specific values for adsorption energy can vary significantly based on the specific bisphosphonate, the crystal facet of the hydroxyapatite, and the computational parameters used.

Binding Modes of Phosphonic Acids

Theoretical calculations have identified several possible binding modes for phosphonic acids on surfaces. The most common are monodentate, bidentate, and tridentate configurations.[4][6] The stability of these modes depends on the surface chemistry and topography. For instance, on the anatase TiO2(101) surface, a bidentate structure is suggested to be the most stable.[4] In the context of bisphosphonates, the two phosphonate groups can act in concert to form even more complex and stable binding configurations with surface cations.

Methodologies for Theoretical Investigation

The theoretical study of surface binding phenomena relies on sophisticated computational chemistry techniques. Below are generalized protocols for the two most common approaches.

Density Functional Theory (DFT) Calculations for Adsorption Energy

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly powerful for calculating the energetics and geometry of molecules adsorbed on surfaces.

Protocol:

-

Model Construction:

-

A slab model of the crystalline surface of interest (e.g., hydroxyapatite (001) or TiO2 (101)) is constructed. The slab should be thick enough to represent the bulk material accurately.

-

The phosphonic acid-containing molecule is placed in proximity to the surface slab.

-

-

Geometry Optimization:

-

An initial geometry optimization is performed to find a local minimum energy structure of the combined system. This step determines the most likely binding configuration and orientation of the molecule on the surface.

-

Functionals such as B3LYP or PBE are commonly used, with appropriate basis sets.[7]

-

-

Adsorption Energy Calculation:

-

The total energy of the optimized adsorbed system (E_total) is calculated.

-

The energies of the isolated molecule (E_molecule) and the clean surface slab (E_surface) are also calculated separately.

-

The adsorption energy (E_ads) is then calculated using the formula: E_ads = E_total - (E_molecule + E_surface)

-

-

Analysis:

-

The resulting adsorption energy indicates the stability of the binding.

-

Analysis of the optimized geometry reveals bond lengths, bond angles, and the specific atoms involved in the surface interaction.

-

Molecular Dynamics (MD) Simulations for Binding Affinity

MD simulations are used to study the physical movements of atoms and molecules over time. This approach can provide insights into the dynamics of the binding process and the influence of solvent.

Protocol:

-

System Setup:

-

A simulation box is created containing the surface slab, the molecule(s) of interest, and explicit solvent molecules (e.g., water).

-

Force fields (e.g., AMBER, CHARMM) are assigned to all atoms to describe the potential energy of the system.

-

-

Equilibration:

-

The system is brought to the desired temperature and pressure through a series of equilibration steps. This ensures the simulation starts from a physically realistic state.

-

-

Production Run:

-

A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the molecule near the surface.

-

-

Free Energy Calculation:

-

Techniques like umbrella sampling or metadynamics are often employed to calculate the potential of mean force (PMF) along a reaction coordinate (e.g., the distance between the molecule and the surface).

-

The depth of the PMF well provides an estimate of the binding free energy.

-

-

Analysis:

-

Trajectories are analyzed to understand the dynamic behavior of the molecule at the interface, including residence time and conformational changes.

-

The Role of the PEG Linker

While the bis(phosphonic acid) group acts as the primary anchor to the surface, the PEG2 linker in "PEG2-bis(phosphonic acid)" is expected to play several important roles. Based on general knowledge of PEGylated systems, the linker likely:

-

Provides steric hindrance: The PEG chain can create a hydration layer and sterically shield the surface, which can be crucial in biological applications to prevent non-specific protein adsorption.

-

Influences solubility and conformation: The hydrophilic nature of the PEG linker enhances water solubility. Molecular dynamics simulations of PEGylated systems have shown that PEG chains can adopt various conformations, from folded to extended, which can influence the accessibility of the binding headgroup and any terminal functional groups.[8]

-

Acts as a flexible spacer: The linker provides flexibility, allowing the phosphonic acid headgroup to find an optimal binding site on the surface without being constrained by the rest of the molecule.

Conclusion